molecular formula C9H8BrN3O2 B1378971 Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate CAS No. 944896-67-7

Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate

Cat. No.: B1378971
CAS No.: 944896-67-7
M. Wt: 270.08 g/mol
InChI Key: IMKBFCDPIFTPLH-UHFFFAOYSA-N
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Description

“Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 944896-67-7 . It has a molecular weight of 270.09 and a linear formula of C9H8BrN3O2 . It is a solid substance .


Molecular Structure Analysis

The linear structure formula of “this compound” is C9H8BrN3O2 . The InChI Code is 1S/C9H8BrN3O2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 270.09 and a linear formula of C9H8BrN3O2 .

Scientific Research Applications

Utility in Heterocyclic Compound Synthesis

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is instrumental in synthesizing new heterocyclic derivatives, such as pyrrolo[1,2-c]pyrimidone, thiazolo[3,4-c]pyrimidone, and pyrimido[4,5-d]pyridazine derivatives. These compounds are synthesized through reactions involving versatile, readily accessible precursors, showcasing the compound's role in developing novel chemical entities with potential application in medicinal chemistry and drug discovery (Kheder, Mabkhot, & Farag, 2009).

Applications in Pharmaceutical Industry

In the pharmaceutical industry, derivatives of this compound play a crucial role in active pharmaceutical ingredient (API) synthesis. The palladium-catalyzed Suzuki–Miyaura borylation reactions involving this compound lead to the formation of diverse active agents, highlighting its significance in drug synthesis and development. This process has been explored for its potential in forming anti-cancer and anti-TB agents, indicating the compound's utility in developing therapeutics (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Synthesis of Antimicrobial and Antiviral Agents

This compound derivatives have been evaluated for their antimicrobial properties, showcasing the compound's relevance in developing new antimicrobial agents. The synthesis of various pyrimidine derivatives from this compound and their subsequent antimicrobial evaluation highlight its potential in addressing microbial resistance and developing new antimicrobial therapies (Farag, Kheder, & Mabkhot, 2008). Additionally, some derivatives have shown promising anti-hepatitis B virus (HBV) activity, indicating the compound's utility in antiviral research and therapy development (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

Safety and Hazards

The safety information available indicates that “Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate” has the GHS07 pictogram. The hazard statements are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Mode of Action

The mode of action of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate is currently unknown due to the lack of specific information on its targets . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets.

Pharmacokinetics

Some physicochemical properties have been reported :

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKBFCDPIFTPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate
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